molecular formula C14H21NO4 B13839665 Ethyl 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoate

Ethyl 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoate

Katalognummer: B13839665
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: PFMFRBYGOAZDFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoate is a complex organic compound with a unique structure that includes a pyrrolidine ring and a hexanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-oxohexanoate with 2-oxo-5-vinylpyrrolidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C14H21NO4

Molekulargewicht

267.32 g/mol

IUPAC-Name

ethyl 6-(2-ethenyl-5-oxopyrrolidin-1-yl)-4-oxohexanoate

InChI

InChI=1S/C14H21NO4/c1-3-11-5-7-13(17)15(11)10-9-12(16)6-8-14(18)19-4-2/h3,11H,1,4-10H2,2H3

InChI-Schlüssel

PFMFRBYGOAZDFV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC(=O)CCN1C(CCC1=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.